2-(1H-Imidazol-1-ium-4-yl)ethylazanium;dichloride 2-(1H-Imidazol-1-ium-4-yl)ethylazanium;dichloride Histamine is an organic nitrogen compound, acts on target cells in mammalian brain via stimulation of Histamine 1/2.Histamine suppresses the generation of ROS through the Histaminetype-2 receptor (H2 receptor).Histamine treatment (0.5 mg/kg or 5.0 mg/kg, twice daily) protects against liver injury as evident by normal serum transaminase levels and significantly reduced liver pathology scores in a rat model with early alcohol-induced liver injury. The protective effect of histamine is blocked by Ranitidine (10 mg/kg), an H2 receptor antagonist, indicating that the histamine effect is predominantly mediated through the H2 receptor.
Brand Name: Vulcanchem
CAS No.: 56-92-8
VCID: VC0000528
InChI: InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H
SMILES: C1=C(N=C[NH2+]1)CC[NH3+].[Cl-].[Cl-]
Molecular Formula: C5H11Cl2N3
Molecular Weight: 184.06 g/mol

2-(1H-Imidazol-1-ium-4-yl)ethylazanium;dichloride

CAS No.: 56-92-8

APIs

VCID: VC0000528

Molecular Formula: C5H11Cl2N3

Molecular Weight: 184.06 g/mol

2-(1H-Imidazol-1-ium-4-yl)ethylazanium;dichloride - 56-92-8

CAS No. 56-92-8
Product Name 2-(1H-Imidazol-1-ium-4-yl)ethylazanium;dichloride
Molecular Formula C5H11Cl2N3
Molecular Weight 184.06 g/mol
IUPAC Name 2-(1H-imidazol-1-ium-4-yl)ethylazanium;dichloride
Standard InChI InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H
Standard InChIKey PPZMYIBUHIPZOS-UHFFFAOYSA-N
SMILES C1=C(N=C[NH2+]1)CC[NH3+].[Cl-].[Cl-]
Canonical SMILES C1=C(N=C[NH2+]1)CC[NH3+].[Cl-].[Cl-]
Melting Point 250.5 °C
Description Histamine is an organic nitrogen compound, acts on target cells in mammalian brain via stimulation of Histamine 1/2.Histamine suppresses the generation of ROS through the Histaminetype-2 receptor (H2 receptor).Histamine treatment (0.5 mg/kg or 5.0 mg/kg, twice daily) protects against liver injury as evident by normal serum transaminase levels and significantly reduced liver pathology scores in a rat model with early alcohol-induced liver injury. The protective effect of histamine is blocked by Ranitidine (10 mg/kg), an H2 receptor antagonist, indicating that the histamine effect is predominantly mediated through the H2 receptor.
Synonyms Ceplene
Histamine
Histamine Dihydrochloride
Histamine Hydrochloride
Peremin
PubChem Compound 11309913
Last Modified Nov 11 2021
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